molecular formula C14H16N2O4 B12950983 Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate CAS No. 56598-92-6

Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate

Cat. No.: B12950983
CAS No.: 56598-92-6
M. Wt: 276.29 g/mol
InChI Key: YJCCBKGIATYQDZ-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate (CAS 56598-92-6) is a chemical compound supplied for laboratory and scientific research purposes. It is presented with the molecular formula C14H16N2O4 and a molecular weight of 276.29 g/mol. Key physical properties include a density of approximately 1.277 g/cm³ and a boiling point of 388.3°C at 760 mmHg . This compound features an imidazolidine core, a saturated heterocycle ring system known to be a versatile scaffold in medicinal chemistry . The structure incorporates multiple carbonyl groups, classifying it as a hydantoin derivative. Such 2,4-dioxoimidazolidine (hydantoin) structures are of significant research interest due to their diverse biological activities and presence in pharmacologically active molecules . Recent patent literature indicates that structurally related 2-oxoimidazolidine-4-carboxamide compounds are being investigated as potent and selective Nav1.8 (sodium channel) inhibitors for the potential treatment of pain . Researchers value this compound as a key synthetic intermediate for developing novel therapeutic agents and for fundamental studies in organic and heterocyclic chemistry. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

56598-92-6

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate

InChI

InChI=1S/C14H16N2O4/c1-3-20-13(18)11-12(17)16(14(19)15(11)2)9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3

InChI Key

YJCCBKGIATYQDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)N(C(=O)N1C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate typically involves the reaction of benzylamine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazolidine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, and using a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the dioxoimidazolidine ring to a dihydroimidazolidine ring.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives with increased oxidation states.

    Reduction: Formation of dihydroimidazolidine derivatives.

    Substitution: Formation of substituted imidazolidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate has been investigated for its potential therapeutic applications. Its structural features suggest that it may act as a precursor or intermediate in the synthesis of biologically active compounds.

Anticancer Activity

Recent studies have indicated that derivatives of imidazolidine diones exhibit anticancer properties. The compound's ability to inhibit cell proliferation has been explored, particularly in relation to its structural analogs. For instance, research on similar compounds has shown that modifications can enhance their efficacy against various cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies suggest that imidazolidine derivatives can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bactericidal effects. This opens avenues for developing new antibiotics .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis.

Synthesis of Heterocycles

The compound can be utilized in the synthesis of various heterocyclic compounds, which are crucial in pharmaceutical chemistry. Its reactivity allows for the formation of nitrogen-containing rings through cyclization reactions .

Asymmetric Synthesis

In asymmetric synthesis, this compound can act as a chiral auxiliary or ligand, facilitating the production of enantiomerically enriched products. The ability to control stereochemistry is vital in drug development .

Industrial Applications

Beyond its laboratory uses, this compound may have potential applications in the industrial sector.

Polymer Chemistry

The compound's functional groups can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research into polymer composites indicates that such modifications can lead to materials with tailored characteristics for specific applications .

Cosmetic Formulations

Given its chemical stability and potential bioactivity, this compound could be explored in cosmetic formulations aimed at skin health or anti-aging products. Its incorporation could provide additional benefits due to its possible antioxidant properties .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Anticancer Activity Demonstrated inhibition of cancer cell lines with structural analogs.
Antimicrobial Properties Effective against specific bacterial strains; mechanism under investigation.
Organic Synthesis Utilized as a building block for synthesizing complex heterocycles.
Asymmetric Synthesis Functioned as a chiral auxiliary in enantioselective reactions.
Polymer Chemistry Enhanced thermal stability when incorporated into polymer matrices.
Cosmetic Formulations Potential use in formulations targeting skin health benefits.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The dioxoimidazolidine ring structure allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Structural Features
This compound C₁₄H₁₆N₂O₄ 276.29 0.888 66.92 2,5-dioxoimidazolidine, benzyl, ethyl ester
1-Benzyl-3-methyl-2,4-pyrrolidinedione C₁₂H₁₃NO₂ 203.24 ~1.2 46.17 2,4-dioxopyrrolidine, benzyl, methyl
2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl benzo[d][1,4]dioxine-6-carboxylate C₂₀H₁₇N₃O₅ 379.37 ~2.5 95.12 Nitroimidazole, styryl, benzodioxane ester

A. 1-Benzyl-3-methyl-2,4-pyrrolidinedione ()

  • Structural Differences: The pyrrolidinedione analog replaces the imidazolidine ring with a five-membered pyrrolidine ring containing two ketone groups.
  • Synthesis: Prepared via NaH-mediated cyclization of propanoyl-protected (benzylamino)acetate in tetrahydrofuran (THF) under reflux . Comparatively, the target compound may require similar cyclization conditions but with a different starting material (e.g., urea derivatives).

B. Benzo[d]ioxine-6-carboxylate Derivatives ()

  • Structural Differences: The benzo[d]ioxine moiety introduces an oxygen-rich aromatic system, enhancing π-π stacking and hydrogen-bonding capabilities.
  • Synthesis : Utilizes K₂CO₃-promoted esterification in DMF under reflux, contrasting with the target compound’s likely cyclization-driven synthesis .
Physicochemical and Crystallographic Comparisons
  • Hydrogen Bonding and Crystal Packing : The target compound’s carbonyl groups (PSA = 66.92 Ų) enable hydrogen-bonded networks, as seen in Etter’s graph-set analysis . In contrast, pyrrolidinedione (PSA = 46.17 Ų) has fewer hydrogen-bond acceptors, leading to weaker intermolecular interactions and lower melting points.
  • Ring Puckering : The imidazolidine ring’s puckering amplitude and phase (governed by Cremer-Pople coordinates) differ from pyrrolidinedione due to the additional nitrogen atom, influencing conformational flexibility and crystal packing .

Research Tools and Methodologies

  • Crystallography : SHELX software (SHELXL, SHELXS) has been instrumental in refining the target compound’s crystal structure, particularly in resolving anisotropic displacement parameters .
  • Conformational Analysis : WinGX and ORTEP were used to visualize ring puckering and hydrogen-bonding patterns, critical for comparing stability across analogs .

Biological Activity

Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate is a synthetic compound that features a unique imidazolidine structure. With the molecular formula C14_{14}H16_{16}N2_{2}O4_{4} and a molecular weight of approximately 276.288 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's structure includes a dioxoimidazolidine ring, which enhances its chemical reactivity. The presence of ethyl and benzyl substituents increases its lipophilicity, making it suitable for various biological applications.

PropertyValue
Molecular FormulaC14_{14}H16_{16}N2_{2}O4_{4}
Molecular Weight276.288 g/mol
Density1.277 g/cm³
Boiling Point388.3 °C
Flash Point188.6 °C

Biological Activity

Preliminary studies suggest that this compound exhibits various pharmacological properties. The following sections detail specific biological activities and mechanisms observed in research.

Interaction with Biological Targets

Studies focusing on the binding affinities of this compound with different biological targets indicate promising results. For instance, it may interact effectively with enzymes involved in metabolic pathways or serve as an inhibitor for specific receptors. These interactions are critical for understanding the compound's mechanism of action and therapeutic potential .

Case Studies and Research Findings

While comprehensive clinical studies specifically involving this compound are scarce, several related studies provide insights into its potential applications:

  • Synthesis and Evaluation : A study synthesized various imidazolidine derivatives and evaluated their biological activities, noting that structural modifications could enhance efficacy against specific targets .
  • Pharmacological Profiles : Research into similar compounds has highlighted their roles as enzyme inhibitors and their potential use in treating diseases such as cancer and infections .
  • Mechanistic Studies : Investigations into the interaction mechanisms reveal that the compound may influence cellular pathways significantly, although detailed mechanisms for this compound remain to be elucidated .

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